molecular formula C13H15ClF3NO B3375640 N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide CAS No. 112641-23-3

N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B3375640
CAS No.: 112641-23-3
M. Wt: 293.71 g/mol
InChI Key: DOTFDVJUHLEXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide (molecular formula: C₁₂H₁₃ClF₃NO; molecular weight: 279.68 g/mol) is a pivaloylaniline derivative characterized by a chloro-trifluoromethylphenyl group and a dimethylpropanamide side chain. It serves as a key intermediate in synthesizing Ezetimibe, a cholesterol absorption inhibitor . Single-crystal X-ray studies reveal a monoclinic crystal system (space group P2₁/c) with hydrogen-bonded chains along the c-axis via N–H···O interactions . Its synthesis involves condensation of 4-chloro-3-(trifluoromethyl)aniline with pivaloyl chloride under standard amidation conditions .

Properties

IUPAC Name

N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c1-7-9(18-11(19)12(2,3)4)6-5-8(14)10(7)13(15,16)17/h5-6H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTFDVJUHLEXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)Cl)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methyl-3-(trifluoromethyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Chemical Reactions Analysis

N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups on the phenyl ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methyl groups can influence the compound’s binding affinity to target proteins or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Phenylurea Derivatives

CTPPU (N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea) and CTP-(4-OH)-PU (N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-(4-hydroxyphenyl)urea) are unsymmetrical phenylurea derivatives.

  • Structural Differences : Replacement of the dimethylpropanamide group with a urea (-NHCONH-) linker.
  • Biological Activity: Both exhibit potent anticancer effects against non-small cell lung cancer (NSCLC) cells by inducing G0/G1 cell cycle arrest .
  • Key Insight : The hydroxyl group in CTP-(4-OH)-PU enhances solubility but may reduce membrane permeability compared to CTPPU.

Piperazine-Linked Analogues

N-{6-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}-2,2-dimethylpropanamide (9e)

  • Structural Features : Incorporates a piperazine-carboxamide bridge and pyridin-2-yl moiety.
  • Synthesis: Prepared via coupling of 4-{6-[(2,2-dimethylpropanoyl)amino]pyridin-2-yl}benzoic acid with 1-[4-chloro-3-(trifluoromethyl)benzoyl]piperazine (29% yield) .
  • Applications: Potential use in kinase inhibition or as a CNS-targeted drug candidate due to the piperazine group’s affinity for neurotransmitter receptors.

Halogen-Substituted Propanamides

3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide

  • Structural Differences : Replaces the chloro-trifluoromethylphenyl group with a 2,4-difluorobenzyl moiety (MW: 260.72 g/mol) .
  • Impact : Fluorine atoms increase electronegativity and metabolic stability but reduce steric bulk compared to trifluoromethyl.

N-[4-Cyano-3-(trifluoromethyl)phenyl]-(2R)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide

  • Modifications: Introduction of a cyanophenoxy group and stereospecific hydroxy-methyl substitution (MW: 377.27 g/mol) .

Data Table: Key Parameters of Analogues

Compound Name Structural Modifications Molecular Weight (g/mol) Biological Activity Synthesis Yield Reference
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide Base structure 279.68 Ezetimibe intermediate Not reported
CTPPU Urea linker, phenyl group 343.74 Anticancer (NSCLC) 60–75%*
Compound 9e Piperazine-pyridinyl hybrid 529.96 Under investigation 29%
3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide Difluorobenzyl substitution 260.72 Not reported Not reported
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide Iodo-pyridinyl substitution 306.18 Synthetic intermediate 70%

*Estimated based on analogous phenylurea syntheses.

Discussion of Structural and Functional Trends

Trifluoromethyl vs. Halogen Substituents: The trifluoromethyl group in the parent compound enhances lipophilicity and metabolic resistance compared to simple chloro or fluoro substituents . Iodo or cyano groups (e.g., in and ) improve polar interactions but may complicate synthesis due to steric hindrance.

Amide vs. Urea Linkers :

  • Urea derivatives (CTPPU) exhibit stronger hydrogen-bonding capacity, critical for kinase or receptor targeting .
  • Amide bonds (parent compound) offer greater hydrolytic stability, favoring use in prodrugs or intermediates.

Impact of Heterocycles :

  • Piperazine (Compound 9e) and pyridinyl moieties improve solubility and enable π-π stacking interactions, advantageous for drug-receptor binding .

Biological Activity

N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, also known as a derivative of pivaloylaniline, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₃ClF₃NO. Its structure features a chloro and trifluoromethyl group on the aromatic ring, which may influence its biological activity.

Molecular Structure

PropertyValue
Molecular Weight279.69 g/mol
SMILESO=C(C(C)(C)C)NC1=CC(C(F)(F)F)=C(Cl)C=C1
InChI1S/C12H13ClF3NO/c1-11(2,3)10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18)

Pharmacological Properties

Research has shown that this compound exhibits several pharmacological properties. Notably, it has been implicated in various biological mechanisms:

  • Antitumor Activity : In studies involving c-KIT kinase inhibitors, compounds similar to this compound have demonstrated significant antitumor efficacy against c-KIT mutant-mediated models .
  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymatic pathways that are crucial in cancer progression .
  • Interaction with Biological Targets : Molecular docking studies suggest that this compound may interact with various biological receptors and enzymes, potentially leading to its therapeutic effects .

Study 1: In Vitro Analysis

A study conducted on the in vitro pharmacological properties of similar compounds indicated that they exhibited concentration-dependent effects on activated macrophages. The findings suggest that these compounds can modulate immune responses by reducing the production of pro-inflammatory cytokines such as IL-1β and TNF-α .

Study 2: Antitumor Efficacy

Another key study evaluated the antitumor efficacy of a related compound in vivo. The results showed that the compound effectively reduced tumor size in models resistant to standard treatments like imatinib. This highlights its potential as a therapeutic candidate for gastrointestinal stromal tumors .

The mechanisms through which this compound exerts its biological effects include:

  • Targeting Kinase Pathways : The compound's structural features enable it to inhibit specific kinase pathways involved in cancer cell proliferation.
  • Modulation of Immune Responses : It may influence macrophage activation and cytokine production, thereby altering immune responses.

Q & A

Q. What are the established synthetic routes for N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via multi-step reactions, often involving acylation of the aniline derivative. A common approach includes reacting 4-chloro-2-methyl-3-(trifluoromethyl)aniline with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a base like pyridine or triethylamine. Optimization involves controlling temperature (0–25°C), solvent choice (dichloromethane or THF), and stoichiometric ratios. Post-reaction purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients, followed by recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

  • NMR : 1^1H and 13^13C NMR are critical for confirming the presence of the trifluoromethyl group (δ ~120–125 ppm for 19^19F coupling), aromatic protons (δ 6.5–8.0 ppm), and the pivaloyl moiety (singlet at δ 1.2–1.4 ppm for the dimethyl groups).
  • X-ray crystallography : Single-crystal X-ray diffraction reveals bond angles, torsion angles (e.g., C—C—N—C torsion angle of 175.6°), and hydrogen-bonding networks. The monoclinic P21_1/c space group (a = 5.885 Å, b = 21.955 Å, c = 10.307 Å, β = 104.5°) is confirmed via SHELX refinement .

Q. What purification strategies are recommended to isolate the compound from reaction byproducts?

After quenching the reaction with methanol or water, liquid-liquid extraction (dichloromethane/water) removes polar impurities. Silica gel chromatography with gradient elution (hexane:ethyl acetate) isolates the product. Final recrystallization in methanol or ethanol yields high-purity crystals. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., unit cell parameters) be resolved during refinement?

Discrepancies in unit cell parameters (e.g., β-angle variations) often arise from temperature-dependent crystal packing. Use SHELXL for least-squares refinement, applying restraints for thermal displacement parameters. Validate results against simulated powder diffraction patterns. Hydrogen-bonding networks (N—H⋯O interactions) should align with observed packing motifs (e.g., chains along the c-axis) .

Q. What pharmacological targets are associated with this compound, and how are they validated experimentally?

As an intermediate in Ezetimibe synthesis, the compound’s role in cholesterol absorption inhibition is studied using in vitro models (e.g., Caco-2 cell monolayers). Competitive binding assays with radiolabeled cholesterol analogs quantify inhibition efficacy. Molecular docking simulations (AutoDock Vina) predict interactions with NPC1L1 protein, validated via site-directed mutagenesis .

Q. How can impurity profiling be conducted to ensure compound integrity in pharmaceutical research?

LC-MS (Q-TOF) with electrospray ionization identifies impurities (e.g., unreacted aniline or pivaloyl derivatives). Quantitative NMR (19^19F qNMR) measures trifluoromethyl group purity. Compare retention times and fragmentation patterns with reference standards (e.g., N-(4-cyano-3-(trifluoromethyl)phenyl) analogs) .

Q. What experimental approaches address contradictions in reported synthesis yields?

Variability in yields (e.g., 60–85%) may stem from moisture sensitivity or competing side reactions. Use Schlenk techniques under inert atmospheres to minimize hydrolysis. Monitor reaction progress via in situ FTIR (C=O stretch at ~1680 cm1^{-1}). Design of experiments (DoE) with factors like catalyst loading (DMAP) and temperature optimizes reproducibility .

Q. How do hydrogen-bonding interactions influence crystal packing and stability?

N—H⋯O hydrogen bonds (2.02 Å, 158° angle) link molecules into chains along the c-axis. Van der Waals interactions between trifluoromethyl groups and aromatic rings stabilize the lattice. Thermal gravimetric analysis (TGA) correlates packing density with decomposition temperatures (>200°C) .

Q. What structural analogs of this compound are relevant for comparative bioactivity studies?

Key analogs include:

  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-pivalamide (CAS 25617-34-9): Higher lipophilicity enhances membrane permeability.
  • N-(3-(Trifluoromethyl)phenyl)isobutyramide (CAS 1939-27-1): Shorter acyl chain alters metabolic stability. Comparative studies use radioligand displacement assays and ADMET profiling (e.g., microsomal stability tests) .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) show no degradation when stored in amber vials under nitrogen. Exposure to UV light induces cleavage of the amide bond, detected via HPLC-MS. Recommend dessicant-containing packaging for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.